Epi Hydrocortisone Hemisuccinate is a synthetic derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is characterized by the addition of a hemisuccinate moiety, which enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications. The compound is primarily utilized in the treatment of inflammatory conditions and as an anti-allergic agent.
Epi Hydrocortisone Hemisuccinate is synthesized from hydrocortisone, which can be derived from natural sources or produced synthetically. The synthesis typically involves the reaction of hydrocortisone with succinic anhydride in the presence of a catalyst and solvent system to yield Epi Hydrocortisone Hemisuccinate.
This compound falls under the category of corticosteroids and is classified as a glucocorticoid. It is recognized for its anti-inflammatory and immunosuppressive properties, which are common among corticosteroids.
The synthesis of Epi Hydrocortisone Hemisuccinate can be performed using various methods, with one prominent approach involving the reaction of hydrocortisone with succinic anhydride. A typical procedure includes:
The yield can exceed 95% when optimized conditions are applied, such as adjusting the mass ratio of reagents and controlling the reaction time .
The synthesis process typically requires careful monitoring of temperature and reaction time to ensure high yields and purity. The use of DMAP as a catalyst significantly reduces the reaction time compared to other methods that may require longer durations or harsher conditions.
Epi Hydrocortisone Hemisuccinate has a complex molecular structure characterized by:
The structural representation can be visualized using chemical drawing software or databases such as PubChem, where detailed information on its molecular geometry and stereochemistry can be accessed .
Epi Hydrocortisone Hemisuccinate can undergo various chemical reactions typical for esters, including hydrolysis and transesterification. These reactions can be significant in understanding its stability and reactivity in biological systems.
Epi Hydrocortisone Hemisuccinate exerts its effects primarily through glucocorticoid receptor activation. Upon binding to these receptors, it modulates gene expression related to inflammation and immune responses.
Studies have shown that glucocorticoids like Epi Hydrocortisone Hemisuccinate can significantly reduce markers of inflammation in various models, supporting their therapeutic use in inflammatory diseases.
Epi Hydrocortisone Hemisuccinate is primarily used in:
Epi hydrocortisone hemisuccinate, chemically designated as Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11alpha) (CAS 103242-89-3), is distinguished from hydrocortisone hemisuccinate by its epimeric configuration at the C11 position. While hydrocortisone features a β-oriented (downward) hydroxy group at C11, the epi variant possesses an α-configuration (upward). This stereochemical inversion profoundly influences molecular conformation, polarity, and intermolecular interactions [6] [7].
Stereoselective synthesis targets precise epimer control at C11. Key pathways include:
Table: Key Intermediates in Stereoselective Synthesis
Intermediate | Role | Stereochemical Outcome |
---|---|---|
11-Deoxycortisol | Microbial substrate | C11α-OH via hydroxylase |
Hydrocortisone-11-mesylate | Mitsunobu substrate | C11 inversion to α-config |
(S)-Proline-glyoxylate adduct | Chiral template | Controls C11 stereochemistry |
Hemisuccinate conjugation at C21 involves nucleophilic acyl substitution. For both hydrocortisone and its epimer, the C21 hydroxy group attacks the carbonyl carbon of succinic anhydride. Pyridine or N,N-dimethylaminopyridine catalyzes this reaction by sequestering succinic acid byproducts, driving equilibrium toward ester formation [3] [10].
Epimer-specific considerations arise due to C11 configuration:
Solution-Phase SynthesisTraditional solution-phase synthesis dissolves epi hydrocortisone in pyridine, followed by succinic anhydride addition. After 12 hours at 55°C, the mixture is quenched in ice-water, acidified to pH 2.0 with hydrochloric acid, and extracted with dichloromethane. Crystallization from acetone/hexane yields epi hydrocortisone hemisuccinate (purity >98% by high-performance liquid chromatography) [3] [6]. Advantages include scalability (>1 kg batches) and straightforward isolation. Disadvantages comprise high solvent consumption (10 L/kg substrate) and pyridine handling hazards [3].
Solid-Phase SynthesisPolymer-supported synthesis employs hydroxymethyl polystyrene resin. Epi hydrocortisone is loaded onto the resin via ester linkage, followed by on-resin succinylation using N-succinimidyl succinate. Cleavage with trifluoroacetic acid/dichloromethane liberates the product. This approach minimizes epimerization risk by restricting molecular mobility and is ideal for high-purity small-scale batches (<100 g). However, resin costs and lower yields (~75%) limit industrial adoption [7].
Table: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield | 85–90% | 70–78% |
Purity | >98% | >99% |
Solvent Consumption | High (8–10 L/kg) | Low (2–3 L/kg) |
Epimerization Risk | Moderate (controlled by temperature) | Low (confinement effect) |
Scalability | Industrial (kg-scale) | Research (g-scale) |
The labile C11 hydroxy group in epi hydrocortisone necessitates strategic protection to prevent undesired β-epimerization during hemisuccination. Common strategies include:
Protecting groups must balance steric bulk and lability: bulky groups (e.g., triphenylmethyl) reduce C21 acylation efficiency, while labile groups (e.g., acetyl) risk premature deprotection [7]. Nuclear magnetic resonance studies confirm that optimized silyl/acetal strategies preserve >99% epimeric purity throughout synthesis [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7